

Application Notes: (+)-Usnic Acid as a Natural Food Preservative

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Compound of Interest

Compound Name: (+)-Usnic acid

Cat. No.: B190493

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Introduction

(+)-Usnic acid is a naturally occurring dibenzofuran derivative found predominantly in various lichen species, particularly of the *Usnea* genus.[1][2] It is a yellow, crystalline substance recognized for its diverse biological activities, including potent antimicrobial, antioxidant, antiviral, and anti-inflammatory properties.[3][4][5][6] These characteristics make **(+)-usnic acid** a promising candidate for application in the food industry as a natural preservative to enhance food safety and extend shelf life by inhibiting the growth of foodborne pathogens and preventing oxidative deterioration.[2][7][8]

1. Antimicrobial Properties of (+)-Usnic Acid

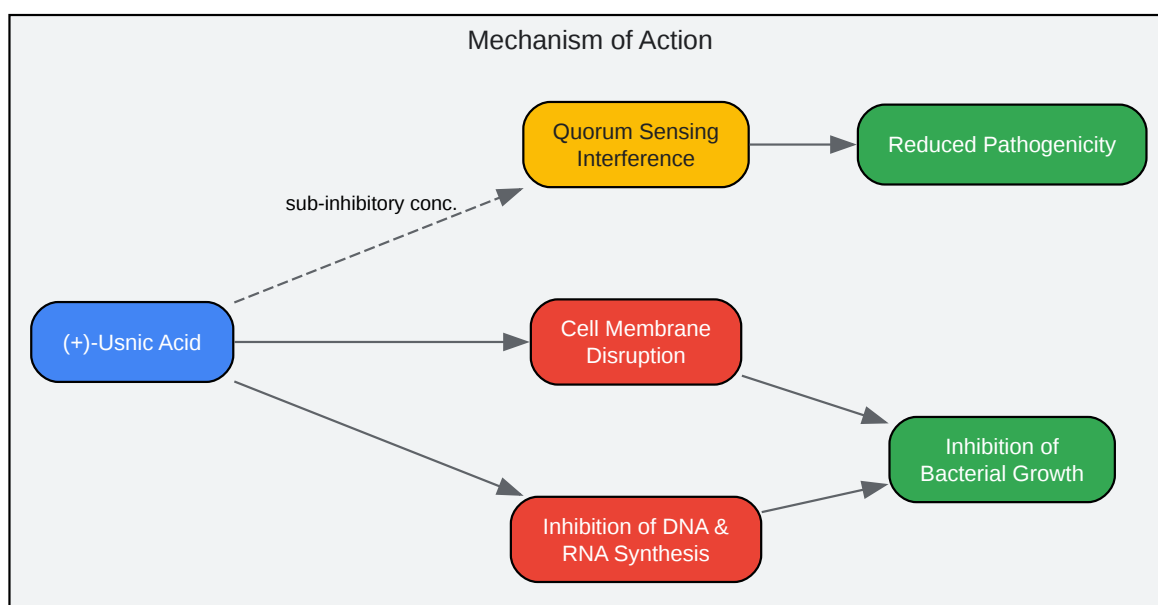
(+)-Usnic acid demonstrates significant inhibitory activity, primarily against Gram-positive bacteria, including several pathogenic and food spoilage organisms.[3][9] Its efficacy against Gram-negative bacteria is generally lower.[10]

1.1. Mechanism of Action

The antimicrobial action of usnic acid is multifactorial. Key mechanisms include:

- **Inhibition of Nucleic Acid Synthesis:** Usnic acid has been shown to cause a rapid and potent inhibition of both RNA and DNA synthesis in Gram-positive bacteria like *Bacillus subtilis* and *Staphylococcus aureus*. [3][11] This action suggests an interference with transcription and DNA replication processes. [3][11]

- **Disruption of Cell Membranes:** Evidence suggests that usnic acid can destroy bacterial cell membranes, leading to a loss of cellular integrity and subsequent cell death.[3]
- **Interference with Quorum Sensing:** At sub-inhibitory concentrations, usnic acid can inhibit pigment production in bacteria such as *Pseudomonas aeruginosa* and *Serratia marcescens*, indicating a potential role in quenching quorum sensing-regulated virulence factors without directly affecting bacterial viability.[12]



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Fig. 1: Antimicrobial mechanisms of **(+)-usnic acid**.

1.2. Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The MIC values for **(+)-usnic acid** against various bacteria are summarized below.

| Table 1: Minimum Inhibitory Concentrations (MIC) of **(+)-Usnic Acid** | | :--- | :--- | |

Microorganism | MIC (µg/mL) | | Staphylococcus aureus | 32[10] | | Bacillus subtilis | 25[14] | |

Pseudomonas aeruginosa MTCC 2453 | 256[10], 312.5[12][15] | | *Chromobacterium violaceum* MTCC 2656 | 625[12][15] | | *Serratia marcescens* MTCC 8708 | 1250[12][15] | | *Enterococcus* species | 6–13[14] | | *Streptococcus* species | 3–6[14] |

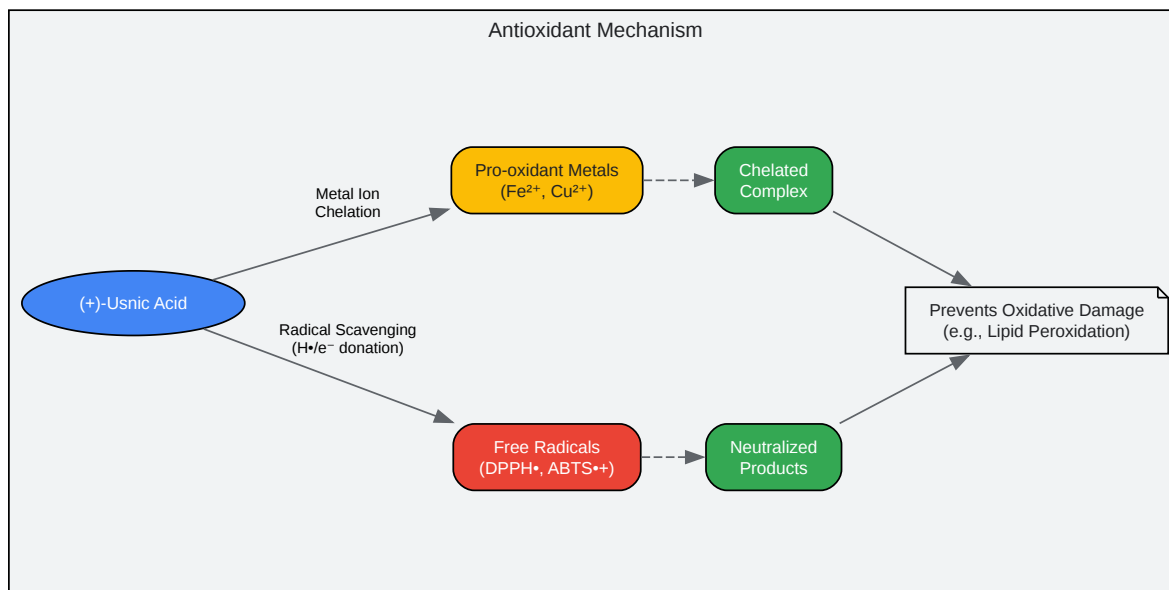
2. Antioxidant Properties of (+)-Usnic Acid

Oxidative stress is a major cause of food deterioration, leading to changes in flavor, color, and nutritional value. **(+)-Usnic acid** acts as a potent antioxidant, protecting food components from oxidative damage.[4][5]

2.1. Mechanism of Action

The antioxidant capacity of usnic acid is attributed to its chemical structure, particularly its phenolic hydroxyl groups.[4][16] It functions through two primary mechanisms:

- **Radical Scavenging:** Usnic acid can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[17][18] This action terminates the oxidative chain reactions.[17][18]
- **Metal Ion Chelation:** It can bind to pro-oxidant metal ions like iron (Fe^{2+}) and copper (Cu^{2+}), preventing them from participating in Fenton reactions that generate harmful hydroxyl radicals.[4][9][17]



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Fig. 2: Antioxidant mechanisms of **(+)-usnic acid**.

2.2. Antioxidant Activity

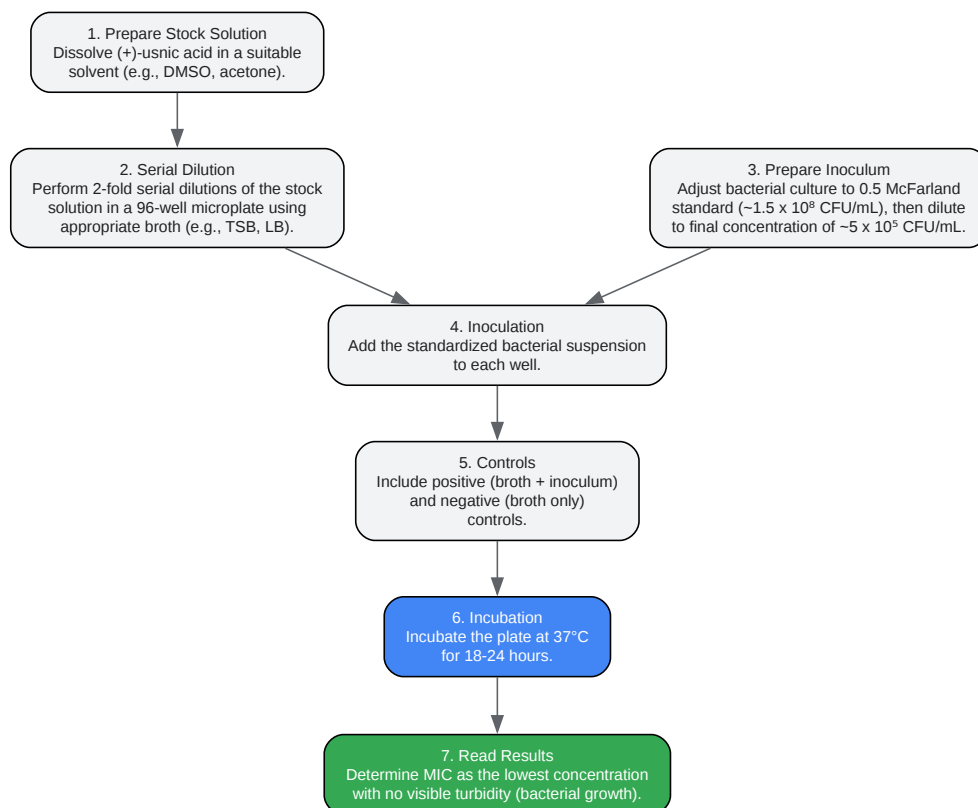
The antioxidant potential of **(+)-usnic acid** has been quantified using various assays. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the substance required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.

| Table 2: Antioxidant Activity of **(+)-Usnic Acid** | | :--- | :--- | | Assay | IC₅₀ (µg/mL) | | DPPH• Radical Scavenging | 11.696[19], 14.3[16], 49.50[16][17] | | ABTS•+ Radical Scavenging | 10.41[17] | | Superoxide Anion (O₂•-) Scavenging | 18.68[17] | | DMPD•+ Radical Scavenging | 33.00[17] |

3. Experimental Protocols

3.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **(+)-usnic acid** against a target bacterial strain.[10][12]



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Fig. 3: Workflow for MIC determination via broth microdilution.

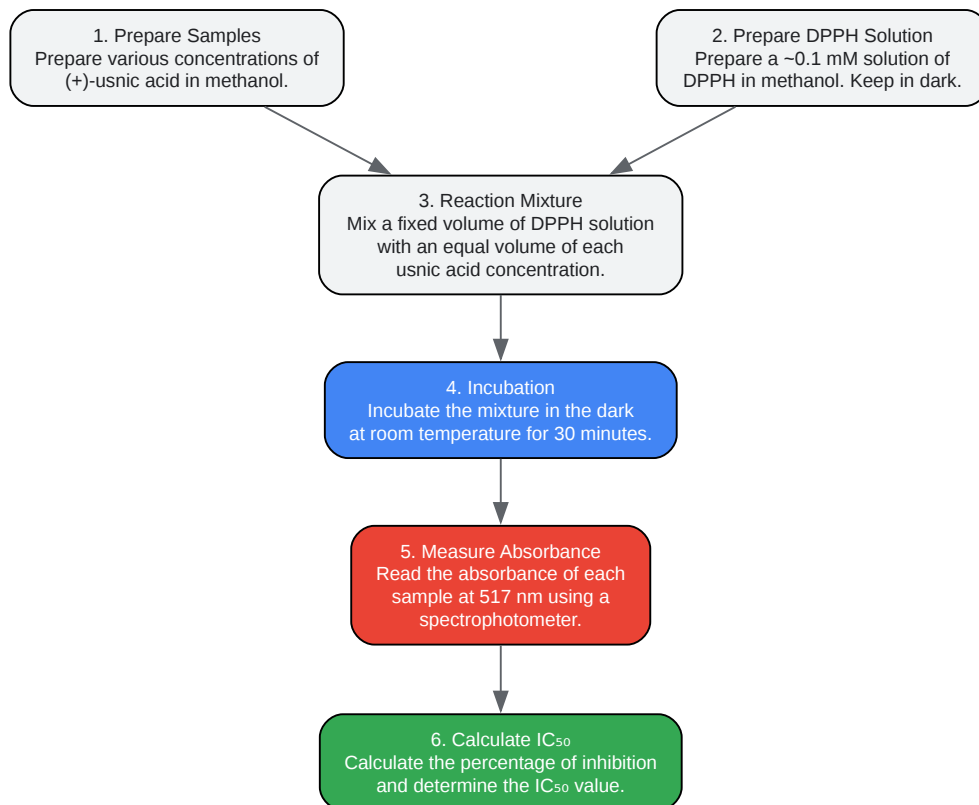
Methodology:

- **Preparation of (+)-Usnic Acid Stock:** Prepare a stock solution of **(+)-usnic acid** (e.g., 5 mg/mL) in an appropriate solvent like DMSO or acetone, as it has limited water solubility.^[10]^[12]
- **Serial Dilutions:** In a sterile 96-well microtiter plate, add 50 µL of sterile growth medium (e.g., Tryptic Soy Broth for *S. aureus* or Luria-Bertani broth for *P. aeruginosa*) to wells 2 through 12. Add 100 µL of the usnic acid stock solution to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no usnic acid.

- Inoculum Preparation: Grow the test bacterium in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL.[10]
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to wells 1 through 11. Add 50 μ L of sterile broth to well 12. The final volume in each well will be 100 μ L.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is visually determined as the lowest concentration of **(+)-usnic acid** in which there is no visible turbidity.[12][13]

3.2. Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of **(+)-usnic acid** to scavenge the stable DPPH free radical.
[17][18]



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Fig. 4: Workflow for DPPH radical scavenging assay.

Methodology:

- Reagent Preparation:
 - DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in an amber bottle to protect it from light.
 - Sample Solutions: Prepare a stock solution of **(+)-usnic acid** in methanol and perform serial dilutions to obtain a range of concentrations (e.g., 10-100 µg/mL).
- Assay Procedure:

- In a set of test tubes or a 96-well plate, add 1.0 mL of each usnic acid sample concentration.
- Add 1.0 mL of the methanolic DPPH solution to each tube.
- Prepare a control sample containing 1.0 mL of methanol instead of the usnic acid solution.
- Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[\[17\]](#)
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - $\text{Inhibition (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.
- IC₅₀ Determination: Plot the inhibition percentage against the sample concentrations to determine the IC₅₀ value, which is the concentration required to cause 50% inhibition of the DPPH radical.

4. Safety and Regulatory Considerations

While **(+)-usnic acid** shows significant promise, it is crucial to consider its safety profile. Oral intake of usnic acid has been associated with hepatotoxicity in humans.[\[1\]](#) Therefore, its application in food preservation would require rigorous safety assessments to establish acceptable daily intake levels and ensure that its use does not pose a risk to consumers. Its use in food is currently not widely approved, and it is often advised against for consumption in food, drink, and animal feedstuffs.[\[20\]](#) Further research is needed to evaluate its safety in food matrices, potential migration from packaging materials, and overall toxicological profile before it can be considered for commercial food applications.

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